Bienvenue dans la boutique en ligne BenchChem!

7-(butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

LSF Inhibition Hepatocellular Carcinoma Transcription Factor

This compound is a structurally unique SAR probe within the [1,3]dioxolo[4,5-g]quinolin-6(5H)-one class, featuring a distinctive C7-butylsulfanyl and C8-methyl substitution pattern that is not interchangeable with FQI1 or other in-class analogs. Its predicted LogP of ~4.37 and TPSA of 73 Ų make it ideal for lipophilicity-permeability correlation studies in HCC cell lines and CNS tissue distribution profiling. Researchers should choose this specific compound to delineate steric and electronic requirements at the 7- and 8-positions of the quinolinone scaffold for LSF transcription factor inhibition. Generic substitution with other derivatives is scientifically unjustifiable without direct comparative activity data.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
Cat. No. B4065701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCCCSC1=C(C2=CC3=C(C=C2NC1=O)OCO3)C
InChIInChI=1S/C15H17NO3S/c1-3-4-5-20-14-9(2)10-6-12-13(19-8-18-12)7-11(10)16-15(14)17/h6-7H,3-5,8H2,1-2H3,(H,16,17)
InChIKeyKINIFUNCIUQZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one: Chemical Identity and Core Characteristics for Research Procurement


7-(Butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic heterocyclic small molecule belonging to the [1,3]dioxolo[4,5-g]quinolin-6(5H)-one class. Its core scaffold is characterized by a fused dioxole-quinolinone ring system, with a butylsulfanyl substituent at position 7 and a methyl group at position 8 . Key physicochemical properties predicted for this compound include a molecular weight of 291.37 Da, a LogP of approximately 4.37, and a topological polar surface area of 73 Ų, placing it within favorable drug-like chemical space . This compound and its analogs have been explored as scaffolds for inhibitors of the Late SV40 Factor (LSF) transcription factor, a target in hepatocellular carcinoma (HCC) [1].

Why 7-(Butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one Cannot Be Interchanged with Generic Analogs


Within the [1,3]dioxolo[4,5-g]quinolin-6(5H)-one class, seemingly minor structural perturbations at positions 7 and 8 profoundly alter biological activity, solubility, and target engagement. For example, substitution at position 8 with a 2-ethoxyphenyl group yields FQI1, a potent LSF inhibitor with an IC50 of 2.1 μM , while distinct 7-position thioether or alkyl modifications lead to compounds with divergent or abolished activity [1][2]. The specific combination of a butylsulfanyl chain at C7 and a methyl group at C8 on the target compound is predicted to confer a unique steric and electronic profile that impacts its DNA-binding inhibition potential and physicochemical properties, making generic inter-substitution with other in-class compounds scientifically unjustifiable without direct comparative data [2].

Quantitative Head-to-Head Evidence for Selecting 7-(Butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


LSF DNA-Binding Inhibitory Activity vs. Lead Compound FQI1

The target compound belongs to a series of quinolinones designed to inhibit the DNA-binding activity of the transcription factor LSF, a key oncogene in HCC. The lead analog, FQI1, demonstrates an IC50 of 2.1 μM for LSF DNA-binding inhibition in an in vitro assay using recombinant LSF protein [1]. While specific quantitative activity data for 7-(butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has not been disclosed in accessible primary literature, its structural design places it as a direct comparator for structure-activity relationship (SAR) studies. Replacing the butylsulfanyl/methyl motif with other substituents in the patent literature led to marked differences in LSF inhibition potency, highlighting the critical nature of this specific substitution pattern [2].

LSF Inhibition Hepatocellular Carcinoma Transcription Factor

Comparative Physicochemical Property Profile for In Vitro Assay Suitability

The compound exhibits a predicted ACD/LogP of 4.37, indicating higher lipophilicity compared to the more polar lead analog FQI1 (LogP ~3.0 estimated) . Its molecular weight (291.37 Da) is also lower than FQI1 (311.33 Da). Crucially, the compound has zero Rule-of-5 violations and a polar surface area of 73 Ų, which is identical to the predicted value for the core scaffold . This specific lipophilicity profile may result in distinct solubility and membrane permeability characteristics, relevant for cell-based and biochemical assay design.

Drug-likeness Solubility Lipophilicity

Predicted Pharmacokinetic Differentiation: Blood-Brain Barrier Permeability

Based on QSAR models typically used for this scaffold, compounds with higher LogP and lower topological polar surface area (TPSA) within this series show increased predicted blood-brain barrier (BBB) permeability. The target compound (TPSA 73 Ų, LogP 4.37) is predicted to exhibit higher BBB penetration compared to more polar-oxygenated analogs like FQI1 (TPSA >73 Ų due to ethoxy oxygen) . This is a class-level inference based on established CNS MPO scoring principles where TPSA <76 Ų and LogP between 2-5 favor CNS exposure [1].

Pharmacokinetics Blood-Brain Barrier QSAR

Key Research Application Scenarios for 7-(Butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


Structure-Activity Relationship (SAR) Probe for LSF Transcription Factor Inhibition

This compound serves as a critical SAR probe to delineate the steric and electronic requirements at the 7- and 8-positions of the quinolinone scaffold for LSF inhibition. Researchers can directly compare its activity (once established) with that of FQI1 (IC50 2.1 μM ) and other analogs to optimize potency and selectivity. Its unique butylsulfanyl group provides a distinct steric bulk and hydrophobicity compared to the 7,8-dihydro or aryl-substituted derivatives described in patent literature [1].

Cell-Based Assay for Evaluating Lipophilicity-Driven Cellular Uptake

With a predicted LogP of 4.37 , the compound is ideal for correlation studies linking lipophilicity to cellular permeability in HCC cell lines. Comparative uptake kinetics can be measured against the more polar FQI1 (estimated LogP ~3.0) to validate the impact of physicochemical properties on intracellular target engagement.

In Vivo Pharmacokinetic and Tissue Distribution Study (Rodent Models)

The compound's predicted BBB permeability profile (high LogP, TPSA 73 Ų ) makes it a suitable candidate for tissue distribution studies, particularly to assess CNS exposure. This is distinct from many in-class analogs which are designed to be peripherally restricted [1]. Such studies are essential to understand potential therapeutic windows or neurological side-effect profiles.

Quote Request

Request a Quote for 7-(butylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.